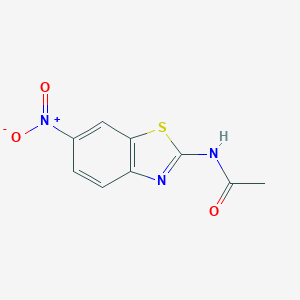

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARDSBCDZPSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352660 | |

| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-50-2 | |

| Record name | Acetamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-NITRO-2-BENZOTHIAZOLYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activities of the heterocyclic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and related fields.

Core Physicochemical Data

This compound is a derivative of benzothiazole, a bicyclic ring system with diverse pharmacological applications. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position significantly influences its chemical and biological characteristics.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₃S | PubChemLite[1] |

| Molecular Weight | 253.24 g/mol | Calculated |

| Monoisotopic Mass | 237.02081 Da | PubChemLite[1] |

| Predicted XlogP | 2.0 | PubChemLite[1] |

| Physical Form | Solid (predicted) |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor.

Experimental Protocol: General Synthesis

A common method for the synthesis of this compound involves the reaction of 2-amino-6-nitrobenzothiazole with an acetylating agent. While a specific detailed protocol for this exact compound is not fully elaborated in the searched literature, a general procedure based on the synthesis of related acetamide derivatives can be described as follows:

-

Starting Material: 2-amino-6-nitrobenzothiazole is used as the starting material.

-

Acetylation: The starting material is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. Acetic acid can also be used, often with refluxing conditions.

-

Solvent: A suitable solvent is used, which can be acetic acid itself or another appropriate organic solvent.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period of several hours to ensure the completion of the reaction.

-

Work-up and Purification: After cooling, the reaction mixture is often poured into cold water to precipitate the product. The crude product is then collected by filtration, washed, and purified, commonly by recrystallization from a solvent like ethanol.

The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, where the structures of the synthesized compounds were confirmed by elemental analysis, IR, MS, ¹H NMR, and ¹³C NMR[4].

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their potential biological activities, primarily as antimicrobial and analgesic agents.

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial potential[5]. The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell.

A proposed mechanism of action for nitroaromatic antimicrobial agents is the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA, leading to cell death. In some benzothiazole derivatives, DNA gyrase has been identified as a potential target[5].

Analgesic Activity

N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in albino mice[6]. The study indicated a reduction in the writhing response, suggesting analgesic effects[6]. The precise mechanism of analgesic action for this compound has not been fully elucidated but may involve the modulation of inflammatory pathways.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its potential antimicrobial and analgesic properties. While a complete experimental physicochemical profile is not yet available in the public domain, the existing data on its synthesis and biological activity provide a solid foundation for further research. Future studies should focus on determining the experimental values for its melting point, solubility, and pKa, as well as elucidating the specific molecular targets and signaling pathways involved in its biological effects. This will be crucial for the rational design and development of new therapeutic agents based on this benzothiazole scaffold.

References

- 1. PubChemLite - N-(6-nitro-2-benzothiazolyl)acetamide (C9H7N3O3S) [pubchemlite.lcsb.uni.lu]

- 2. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | 81864-14-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide on its Core Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct and exhaustive studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this technical guide synthesizes the current understanding of its biological effects by examining the activities of structurally related benzothiazole derivatives. This document outlines putative mechanisms of action, including antimicrobial, anticancer, and enzyme inhibitory activities. Experimental protocols for evaluating these activities are detailed, and quantitative data from studies on analogous compounds are presented. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the potential therapeutic applications of this compound.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The fusion of a benzene ring and a thiazole ring imparts a unique chemical architecture that allows for a wide range of biological activities. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. This whitepaper will explore the potential mechanisms of action of this compound based on evidence from closely related analogues.

Putative Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting DNA Gyrase

Several benzothiazole derivatives have demonstrated promising antimicrobial properties. A closely related compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, has been identified as having significant antimicrobial potential.[1][2] Molecular docking studies on this analogue suggest a probable interaction with DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2]

Proposed Mechanism: It is hypothesized that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This inhibition would prevent the negative supercoiling of bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.

Figure 1: Proposed antimicrobial mechanism of action targeting DNA gyrase.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer potential of benzothiazole derivatives is a significant area of research. While specific data for this compound is limited, numerous studies on related compounds point towards the induction of apoptosis (programmed cell death) and cell cycle arrest as key mechanisms.

A novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in human hepatocellular carcinoma cells through the mitochondrial (intrinsic) pathway.[3] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. It is plausible that this compound could act in a similar manner.

Figure 2: Putative intrinsic apoptotic signaling pathway.

Studies on other nitro-substituted heterocyclic compounds have demonstrated the ability to induce cell cycle arrest. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to cause an increase in the sub-G1 cell population and an accumulation of cells in the S and G2/M phases of the cell cycle, indicative of mitotic arrest.[4] This suggests that this compound may also interfere with the cell cycle progression of cancer cells.

Enzyme Inhibition: Monoamine Oxidase (MAO)

Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. One study on 2-amino-6-nitrobenzothiazole-derived hydrazones revealed potent and selective inhibition of MAO-B.[5] Given the shared 2-amino-6-nitrobenzothiazole core, it is conceivable that this compound could exhibit inhibitory activity against MAO isoforms.

Quantitative Data from Related Compounds

Table 1: Antimicrobial Activity of a Related Benzothiazole Derivative

| Compound | Organism | MIC (µg/mL) |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5[1] |

| B. subtilis | 6.25[1] | |

| E. coli | 3.125[1] | |

| P. aeruginosa | 6.25[1] |

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 |

| Fluorostyryl benzothiazole | Pancreatic cancer cells | 35 ± 0.51 |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 |

| LNCaP (Prostate) | 11.2 ± 0.79 |

Table 3: MAO Inhibitory Activity of a Related Benzothiazole Derivative

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003[5] | - |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 0.0018 ± 0.0003[5] | 766.67[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be pertinent to elucidating the mechanism of action of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

Figure 3: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action requires further elucidation, the available evidence from structurally related compounds strongly suggests potential antimicrobial activity via DNA gyrase inhibition and anticancer effects through the induction of apoptosis and cell cycle arrest. Future research should focus on direct biological evaluation of this compound to confirm these hypothesized mechanisms. Key areas of investigation should include:

-

In vitro and in vivo studies to determine its efficacy against a broad panel of bacterial and cancer cell lines.

-

Enzyme inhibition assays to confirm its activity against DNA gyrase and MAO isoforms.

-

Detailed molecular studies to identify the specific signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for enhanced potency and selectivity.

The insights provided in this technical guide offer a foundational understanding for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic candidate.

References

- 1. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

"crystal structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide"

An In-depth Technical Guide on the Crystal Structure of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical document provides a comprehensive overview of the synthesis and structural characteristics of N-(1,3-benzothiazol-2-yl)acetamide derivatives, with a specific focus on this compound. While a definitive published crystal structure for the 6-nitro derivative is not currently available in crystallographic databases, this guide leverages detailed data from its parent compound, N-(1,3-benzothiazol-2-yl)acetamide, to project its structural properties. This whitepaper details the established synthetic protocols, methodologies for crystallographic analysis, and presents key structural data from the reference compound to serve as a robust framework for researchers. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in compounds with significant biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the precise molecular geometry and intermolecular interactions through crystallographic analysis is paramount for rational drug design and development.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a two-step process, beginning with the appropriate 2-aminobenzothiazole precursor. The subsequent acylation reaction yields the final product, which can then be crystallized for structural analysis.

Detailed Experimental Protocol: Synthesis

A common and effective method for synthesizing N-(1,3-benzothiazol-2-yl)acetamide derivatives involves the acylation of the corresponding 2-aminobenzothiazole.[3] The following protocol is adapted for the synthesis of the 6-nitro derivative.

-

Starting Material : 2-Amino-6-nitrobenzothiazole (1 mmol) is used as the primary precursor.[4]

-

Reaction Setup : The 2-amino-6-nitrobenzothiazole is dissolved in 30 mL of glacial acetic acid.

-

Acylation : The solution is refluxed for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

Purification : The resulting precipitate, this compound, is collected by filtration.

-

Recrystallization : The crude product is recrystallized from ethanol to yield high-purity crystals suitable for X-ray diffraction studies.[3] Colorless or pale yellow blocks are typically grown using the slow evaporation method from a methanol solution.[3]

Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. The following sections detail the experimental protocol and the reference data from the parent compound, N-(1,3-benzothiazol-2-yl)acetamide.

Experimental Protocol: X-ray Diffraction

The methodology for data collection and structure refinement is critical for obtaining high-quality crystallographic data. The protocol used for the parent analogue is as follows[3]:

-

Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., Agilent Xcalibur, Eos, Gemini) equipped with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 173 K).[3]

-

Absorption Correction : A multi-scan absorption correction is applied to the collected data using software such as CrysAlis PRO.[3]

-

Structure Solution : The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).

-

Refinement : All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Reference Crystal Structure Data

The following tables summarize the quantitative crystallographic data for the reference compound, N-(1,3-benzothiazol-2-yl)acetamide (C₉H₈N₂OS).[3] This information provides a valuable baseline for predicting the structural parameters of the 6-nitro derivative. The introduction of a nitro group may lead to slight changes in cell parameters and intermolecular interactions due to its electron-withdrawing nature and potential for additional hydrogen bonding.

Table 1: Crystal Data and Structure Refinement for N-(1,3-benzothiazol-2-yl)acetamide [3]

| Parameter | Value |

| Chemical Formula | C₉H₈N₂OS |

| Formula Weight (Mᵣ) | 192.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1852 (4) |

| b (Å) | 7.4037 (4) |

| c (Å) | 20.9189 (8) |

| β (°) | 94.408 (3) |

| Volume (V, ų) | 1727.21 (13) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Measured Reflections | 20845 |

| Independent Reflections | 5918 |

| R_int | 0.033 |

| Final R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.109 |

| Goodness-of-fit (S) | 1.08 |

Key Structural Features of the Reference Compound

The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals several key features that are likely to be conserved in its 6-nitro analogue:

-

Asymmetric Unit : The asymmetric unit contains two independent molecules, labeled A and B.[3]

-

Planarity : The dihedral angle between the benzothiazole ring system and the acetamide group is small, indicating a high degree of planarity (2.7(4)° for molecule A and 7.2(2)° for molecule B).[3]

-

Hydrogen Bonding : In the crystal, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R₂²(8) graph-set motif. These dimers then stack along the crystal axis.[3] The introduction of a nitro group in the 6-position may introduce additional C-H···O interactions, potentially influencing the overall packing arrangement.

Table 2: Hydrogen-Bond Geometry (Å, °) for N-(1,3-benzothiazol-2-yl)acetamide [3]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N2A—H2A···N1B | 0.86 | 2.11 | 2.9700 (16) | 176 |

| N2B—H2B···N1A | 0.86 | 2.14 | 2.9749 (16) | 165 |

Conclusion

This technical guide provides a detailed framework for the synthesis and crystallographic study of this compound. By leveraging comprehensive data from the well-characterized parent compound, N-(1,3-benzothiazol-2-yl)acetamide, we have outlined robust experimental protocols and presented key structural parameters. The provided data on unit cell dimensions, space group, and hydrogen bonding motifs serves as a critical reference point for researchers. The addition of a nitro group at the 6-position is anticipated to modulate the electronic properties and may introduce new intermolecular interactions, making the definitive crystallographic study of this specific derivative a valuable endeavor for the drug development community. The methodologies and reference data herein are intended to facilitate and guide such future research.

References

- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectral Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, and presents a full spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core can significantly influence the molecule's electronic properties and biological activity. A thorough spectral analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and providing the foundational data for further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its corresponding amine precursor, 2-amino-6-nitrobenzothiazole.

Experimental Protocol: Synthesis

Materials:

-

2-amino-6-nitrobenzothiazole

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.

-

To the resulting solution, add acetic anhydride (1.2 eq) dropwise while stirring.

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with constant stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

-

Dry the purified product under vacuum.

Spectral Data

The following sections detail the expected spectral data for this compound based on the analysis of its precursor and related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are presented in Table 1.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | Singlet | -CH₃ (acetamide) |

| ¹H | ~7.8 | Doublet | H-4 |

| ¹H | ~8.2 | Doublet of doublets | H-5 |

| ¹H | ~8.8 | Doublet | H-7 |

| ¹H | ~12.5 | Singlet (broad) | -NH (acetamide) |

| ¹³C | ~23 | - | -CH₃ (acetamide) |

| ¹³C | ~118 | - | C-7 |

| ¹³C | ~120 | - | C-5 |

| ¹³C | ~122 | - | C-4 |

| ¹³C | ~135 | - | C-3a |

| ¹³C | ~144 | - | C-6 |

| ¹³C | ~152 | - | C-7a |

| ¹³C | ~158 | - | C-2 |

| ¹³C | ~170 | - | C=O (acetamide) |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are summarized in Table 2.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretching (amide) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1690 | Strong | C=O stretching (amide I) |

| ~1590 | Strong | C=N stretching (benzothiazole) |

| ~1550 | Strong | N-H bending (amide II) |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1340 | Strong | Symmetric NO₂ stretching |

| ~830 | Strong | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The presence of the conjugated benzothiazole system and the nitro group are expected to result in characteristic absorption maxima.

Table 3: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Electronic Transition |

| ~250-270 | Ethanol | π → π |

| ~330-350 | Ethanol | n → π |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O₃S |

| Monoisotopic Mass | 237.0208 g/mol [1] |

| Nominal Mass | 237 g/mol |

| Predicted [M+H]⁺ | 238.0281 |

| Key Fragmentation Peaks (m/z) | 195 (M - C₂H₂O)⁺, 165 (M - C₂H₂O - NO)⁺, 150 (M - C₂H₂O - NO₂)⁺ |

Experimental Workflows and Methodologies

General Workflow

The overall process for the synthesis and spectral characterization of this compound is depicted in the following workflow diagram.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Background Correction: Record a background spectrum of the empty sample compartment (or a pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-800 nm

-

Scan speed: Medium

-

-

Baseline Correction: Use the same solvent as a blank to zero the absorbance before measuring the sample.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

ESI Parameters (Positive Mode):

-

Capillary voltage: 3-4 kV

-

Cone voltage: 20-40 V

-

Desolvation gas flow: 600-800 L/hr

-

Desolvation temperature: 300-400 °C

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500).

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data relies on the logical correlation between the different analytical techniques to confirm the structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and comprehensive spectral analysis of this compound. The tabulated spectral data, along with the detailed experimental protocols and workflow diagrams, offer a robust framework for the identification and characterization of this and related benzothiazole derivatives. This information is critical for ensuring the quality and reproducibility of research in the fields of medicinal chemistry and drug development.

References

"biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives"

An In-depth Technical Guide to the Biological Activity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives. The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent pharmacophore in medicinal chemistry.[1] The incorporation of a nitro group at the 6-position and an acetamide linkage at the 2-position has been explored to modulate and enhance various pharmacological properties, including antimicrobial, anticancer, and analgesic effects.

Synthesis of this compound Derivatives

The synthesis of this class of compounds typically follows a multi-step process, beginning with the commercially available 2-amino-6-nitro-1,3-benzothiazole. This precursor undergoes acylation followed by substitution to yield the final derivatives.

Experimental Protocol: General Synthesis

A common synthetic route involves a two-step procedure.[2][3]

-

Synthesis of 2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Intermediate): A suspension of 2-amino-6-nitro-1,3-benzothiazole and a base such as anhydrous potassium carbonate is prepared in a dry solvent like chloroform. Chloroacetyl chloride is then added to the suspension, and the mixture is refluxed for several hours.[3] The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

Synthesis of Final Derivatives: The intermediate chloro-acetamide derivative is then refluxed with various substituted amines in a suitable solvent to yield the target 2-(substituted amino)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.[2][4] The resulting solid product is typically filtered, washed, and purified, often through recrystallization.

Visualization: Synthetic Workflow

The general synthetic pathway is illustrated in the diagram below.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. A notable derivative, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (referred to as BTC-r), has shown promising activity.[2][4] Additionally, Schiff base derivatives synthesized from 6-nitrobenzo[d]thiazol-2-amine have been evaluated using the zone of inhibition method.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Derivative BTC-r

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | >50 | [2][4] |

| Bacillus subtilis | Gram-positive | 50 | [2][4] |

| Escherichia coli | Gram-negative | 25 | [2][4] |

| Pseudomonas aeruginosa| Gram-negative | 25 |[2][4] |

Table 2: Zone of Inhibition for Schiff Base Derivatives (at 100 µg/mL)

| Compound | R-Group | S. aureus (mm) | E. coli (mm) | Reference |

|---|---|---|---|---|

| 5a | 2,5-dimethoxybenzylidene | 12.4 ± 0.3 | 11.2 ± 0.4 | [5] |

| 5b | 4-chlorobenzylidene | 13.6 ± 0.5 | 12.5 ± 0.3 | [5] |

| 5c | 4-nitrobenzylidene | 11.2 ± 0.2 | 10.2 ± 0.2 | [5] |

| 5d | 4-methoxybenzylidene | 12.8 ± 0.4 | 11.8 ± 0.3 | [5] |

| Ampicillin | Standard Drug | 15.5 ± 0.3 | 14.8 ± 0.4 |[5] |

Experimental Protocol: Antimicrobial Screening

The antimicrobial properties are typically evaluated using the agar cup plate method to determine the zone of inhibition and a broth dilution method for the minimum inhibitory concentration (MIC).[2][5]

-

Culture Preparation: Bacterial strains are cultured on a suitable medium like Nutrient Agar.[5]

-

Zone of Inhibition Assay (Agar Cup Plate Method): A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells or "cups" are made in the agar, and a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a solvent like DMSO is added to each cup. The plates are incubated, and the diameter of the clear zone of growth inhibition around each cup is measured in millimeters.[5]

-

MIC Determination: A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test bacteria is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Visualization: Antimicrobial Screening Workflow

Anticancer Activity

The 2-amino-6-nitrobenzothiazole scaffold is a precursor for derivatives that have been evaluated for their anticancer properties. Sulphonamide derivatives, in particular, have shown modest activity against various human cancer cell lines.[6][7]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 3: IC50 Values of a Sulphonamide-based N-(6-nitro-1,3-benzothiazol-2-yl) Derivative

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 34.5 | [6][7] |

| HeLa | Cervical Cancer | 44.15 | [6][7] |

| MG63 | Osteosarcoma | 36.1 |[6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan precipitate.

-

Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization: Potential Mechanism of Action

While the precise signaling pathways for these specific nitro-benzothiazole derivatives are not fully elucidated, many anticancer agents, including other heterocyclic compounds, function by inducing apoptosis (programmed cell death).[8] This often involves the activation of a cascade of enzymes called caspases.

Analgesic Activity

The core this compound structure has also been investigated for its analgesic (pain-relieving) properties.

Quantitative Data: Analgesic Effect

The analgesic potential of this compound was evaluated in mice using the acetic acid-induced writhing test.[9]

Table 4: Analgesic Activity by Acetic Acid-Induced Writhing Test

| Compound | Dose | % Reduction in Writhing (First 5 min) | % Reduction in Writhing (Second 5 min) | Reference |

|---|---|---|---|---|

| 6-Nitro Derivative | 100 mg/kg | 66% | 75% | [9] |

| Diclofenac Sodium | 10 mg/kg | 76% | 91% |[9] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a standard in vivo model for screening peripheral analgesic activity.

-

Animal Acclimatization: Albino mice are acclimatized to laboratory conditions before the experiment.

-

Compound Administration: The test compound (e.g., 100 mg/kg) or a standard drug (e.g., diclofenac sodium) is administered to the animals, typically via intraperitoneal injection. A control group receives the vehicle.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching, arching of the back, and extension of hind limbs).

-

Observation: The number of writhes for each animal is counted over a specific time period (e.g., 10 minutes).

-

Calculation: The percentage reduction in the number of writhes in the treated groups is calculated relative to the control group to determine the analgesic effect.[9]

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Analysis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Overview

This guide provides a detailed examination of the in silico analyses performed on N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[3]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the computational evaluation of this compound, with a focus on its antimicrobial potential.

Molecular Profile and Synthesis

This compound is a synthetic compound that has been investigated for its biological activities. It can be synthesized as part of a broader series of benzothiazole derivatives. A general synthetic approach involves reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions to obtain the final acetamide derivatives.[4][5][6] While specific synthesis details for the title compound are part of larger synthetic schemes, the core structure is built upon the established chemistry of 2-aminobenzothiazoles.[2][7][8]

In Silico Antimicrobial Activity Analysis

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanism of action for this compound and its analogs as antimicrobial agents. These studies help in understanding the binding interactions between the compound and its biological target at a molecular level.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of this compound derivatives with bacterial DNA gyrase (PDB ID: 3G75), a crucial enzyme for bacterial DNA replication and a validated target for antimicrobial drugs.[4][5][6]

Table 1: Molecular Docking Scores and Interaction Data

| Compound Derivative | Target Protein | Docking Score | Interacting Residues | Bond Types |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-r) | DNA Gyrase (3G75) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

Note: While the study identifies this compound as having good antimicrobial potential consistent with docking results, specific numerical docking scores and detailed interacting residues for this particular derivative were not available in the provided abstracts.

Experimental Protocols

Molecular Docking Protocol

The in silico molecular docking studies were conducted to understand the potential binding mode of the synthesized benzothiazole derivatives into the active site of DNA gyrase.

-

Software: The docking study was performed using V-life MDS 3.5 software.[4][5][6]

-

Target Preparation: The 3D crystal structure of the target protein, DNA gyrase (PDB ID: 3G75), was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: The 2D structure of the compound, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, was drawn and converted to a 3D structure. Energy minimization was performed using appropriate force fields.

-

Docking Simulation: The prepared ligand was docked into the active site of the prepared protein. The docking algorithm calculated the binding affinity and generated various binding poses.

-

Analysis: The resulting docked conformations were analyzed to select the best pose based on the docking score and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site of DNA gyrase.[4][5][6]

Proposed Mechanism of Action

The molecular docking studies suggest that this compound derivatives may exert their antimicrobial effect by inhibiting DNA gyrase. By binding to this enzyme, the compound can interfere with essential cellular processes like DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

In Vitro Antimicrobial Activity

While the focus of this document is on in silico analysis, it is crucial to correlate these findings with experimental data. In vitro tests have confirmed the antimicrobial potential of related compounds.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides was evaluated. Although the specific MIC value for this compound was not detailed in the abstracts, a closely related derivative, BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide), was identified as having good antimicrobial potential.[4][5][6] For context, another promising compound from the same study, BTC-j, showed significant activity against various bacterial strains.

Table 2: MIC Values for a Lead Benzothiazole Derivative (BTC-j)

| Organism | Strain Type | MIC (µg/mL) |

| S. aureus | Gram-positive | 12.5[4][5] |

| B. subtilis | Gram-positive | 6.25[4][5] |

| E. coli | Gram-negative | 3.125[4][5] |

| P. aeruginosa | Gram-negative | 6.25[4][5] |

Note: This data is for a related compound, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j), to illustrate the potential of this chemical class.

ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

For related benzothiazole derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess their drug-likeness.[9][10] These computational models evaluate physicochemical properties based on frameworks like Lipinski's Rule of Five to predict the pharmacokinetic profile of a compound. While specific ADMET data for this compound is not available in the reviewed literature, this remains a critical step in the virtual screening and lead optimization process for any drug candidate.

Conclusion

The in silico analysis of this compound and its close derivatives indicates a promising potential for antimicrobial activity, likely mediated through the inhibition of bacterial DNA gyrase. Molecular docking studies provide a theoretical framework for its mechanism of action, which is supported by the in vitro antimicrobial screening of analogous compounds. Further computational studies, including detailed ADMET profiling and molecular dynamics simulations, would be beneficial to fully characterize the therapeutic potential of this compound and guide future optimization efforts in the development of novel antimicrobial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Targets of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, a derivative of the versatile benzothiazole scaffold, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential therapeutic targets, underpinned by available preclinical data and inferred from the well-documented biological activities of structurally related benzothiazole analogues. The primary therapeutic avenues for this compound appear to be in the realms of analgesia and anti-inflammatory action, with strong evidence suggesting Cyclooxygenase-2 (COX-2) as a key target. Furthermore, extensive research on the broader benzothiazole class of compounds indicates plausible roles as an antimicrobial agent targeting DNA gyrase, a urease inhibitor for the management of urease-induced pathologies, and a cholinesterase inhibitor with potential applications in neurodegenerative diseases. This document synthesizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This structural motif imparts a wide range of pharmacological properties, leading to their investigation for various therapeutic applications. This compound, distinguished by a nitro group at the 6-position and an acetamide group at the 2-position of the benzothiazole core, has been specifically identified for its analgesic properties. This guide delves into the molecular mechanisms and potential therapeutic targets of this compound, drawing upon direct evidence where available and leveraging the extensive body of research on analogous compounds to build a predictive framework for its broader therapeutic potential.

Potential Therapeutic Targets and Mechanisms of Action

Based on current research, the following are the most promising therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2) for Analgesic and Anti-inflammatory Effects

The most direct evidence for the therapeutic action of this compound lies in its analgesic properties. A study demonstrated its efficacy in reducing pain in an acetic acid-induced writhing model in mice.[1]

Quantitative Data:

| Compound | Dose | Writhing Reduction (0-5 min) | Writhing Reduction (6-10 min) | Reference |

| This compound | 100 mg/kg | 66% | 75% | [1] |

| Diclofenac Sodium (Reference) | 10 mg/kg | 76% | 91% | [1] |

Mechanism of Action: In silico docking studies suggest that the analgesic effect of this compound is mediated through the inhibition of Cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Inhibition of COX-2 by this compound blocks prostaglandin synthesis.

Bacterial DNA Gyrase: A Target for Antimicrobial Activity

While direct antimicrobial studies on this compound are limited, numerous studies on structurally similar benzothiazole derivatives have identified bacterial DNA gyrase as a primary target.[2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibiotics.

Quantitative Data for Related Benzothiazole Derivatives (DNA Gyrase Inhibition):

| Compound Class | Specific Compound Example | Target Enzyme | IC50 | Reference |

| Benzothiazole-based inhibitors | Compound 1 | E. coli DNA gyrase | < 10 nM | [4] |

| Benzothiazole-based inhibitors | Compound 27 | A. baumannii DNA gyrase | 15.6 nM | |

| Benzothiazole-based inhibitors | Ester derivative 9b | E. coli DNA gyrase | 200 nM | [2] |

| Benzothiazole-based inhibitors | Ester derivative 13 | E. coli DNA gyrase | 48 nM | [2] |

Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, inhibiting its enzymatic activity. This leads to the disruption of DNA supercoiling and ultimately bacterial cell death.

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for assessing the inhibitory effect on DNA gyrase activity.

Urease: A Target for Gastrointestinal and Urological Pathologies

Benzothiazole derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5][6][7] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.

Quantitative Data for Related Benzothiazole Derivatives (Urease Inhibition):

| Compound Class | Specific Compound Example | IC50 | Reference |

| Benzothiazine-N-arylacetamide | Compound 5a | 10.1 ± 0.90 µM | [6] |

| Benzothiazine-N-arylacetamide | Compound 5k | 9.8 ± 0.023 µM | [6] |

| Pyrazoline-benzothiazole | Compound 2m | 7.21 ± 0.09 µM | [5] |

| Thiadiazole-benzothiazole | Compound 45a | 2.85 µM | [7] |

Proposed Mechanism of Action: The exact mechanism is not fully elucidated but is believed to involve the interaction of the benzothiazole scaffold with the nickel ions in the active site of the urease enzyme, leading to its inactivation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Targets for Neurodegenerative Diseases

A growing body of evidence suggests that benzothiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8][9][10][11] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for Related Benzothiazole Derivatives (Cholinesterase Inhibition):

| Compound Class | Specific Compound Example | Target Enzyme | IC50 | Reference |

| Benzothiazolone derivative | Compound M13 | BChE | 1.21 µM | [8] |

| Benzothiazolone derivative | Compound 4f | AChE | 23.4 ± 1.1 nM | [9] |

| Benzothiazole-azetidinone | Compound 4b | AChE | 679.896 µg/mL | [10] |

| Benzothiazole derivative | Compound J | AChE | 6.7 mM | [11] |

| Benzothiazole derivative | Compound J | BChE | 2.35 mM | [11] |

Proposed Mechanism of Action: Benzothiazole derivatives are thought to bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of AChE/BChE enhances cholinergic signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the acylation of 2-aminobenzothiazoles.[12]

Materials:

-

2-amino-6-nitrobenzothiazole

-

Acetic anhydride

-

Pyridine (catalyst)

-

Ethanol

-

Glacial acetic acid

-

Appropriate glassware for reflux and filtration

Procedure:

-

Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) and a catalytic amount of pyridine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is based on the method described for testing the analgesic activity of this compound.[1]

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Diclofenac sodium (positive control)

-

0.6% acetic acid solution

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Divide the mice into three groups: control (vehicle), positive control (diclofenac sodium), and test (this compound).

-

Administer the respective substances intraperitoneally at the desired doses (e.g., 100 mg/kg for the test compound, 10 mg/kg for diclofenac sodium).

-

After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation cage.

-

Count the number of writhes (a specific stretching posture) for each mouse during a defined period (e.g., 10-20 minutes).

-

Calculate the percentage of inhibition of writhing for the test and positive control groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. Its demonstrated analgesic activity, likely mediated by COX-2 inhibition, warrants further investigation, including the determination of its IC50 value and in vivo anti-inflammatory studies. The extensive evidence for antimicrobial, anti-urease, and anti-cholinesterase activities within the benzothiazole class strongly suggests that this compound should be screened against these targets. Future research should focus on obtaining quantitative biological data for this specific compound against DNA gyrase, urease, and cholinesterases. Furthermore, exploring its potential in other therapeutic areas where benzothiazoles have shown promise, such as oncology, would be a valuable endeavor. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Cholinesterases by Benzothiazolone Derivatives [mdpi.com]

- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in Luciferase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, several benzothiazole-containing compounds have been identified as inhibitors of firefly luciferase, a key enzyme in widely used reporter gene assays.[2][3] This makes this compound a compound of interest for researchers utilizing luciferase-based assays for high-throughput screening and studying cellular signaling pathways.

These application notes provide detailed protocols for evaluating the interaction of this compound with firefly luciferase and for using this compound as a potential modulator in a cell-based luciferase reporter assay for the NF-κB signaling pathway, a crucial regulator of inflammation.

Physicochemical Properties and Handling

| Property | Value | Source/Note |

| Molecular Formula | C₉H₇N₃O₃S | PubChem |

| Molecular Weight | 237.24 g/mol | PubChem |

| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |

| Solubility | Soluble in DMSO; poorly soluble in aqueous media | [4][5] |

| Storage | Store at room temperature, protected from light and moisture | General laboratory practice |

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell-based assays should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Application 1: Biochemical Assay for Firefly Luciferase Inhibition

This protocol is designed to determine the direct inhibitory effect of this compound on purified firefly luciferase.

Experimental Protocol

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 1 mM DTT, 1 mM ATP.

-

Luciferin Solution: Prepare a 1 mM D-luciferin solution in the assay buffer.

-

Luciferase Solution: Reconstitute purified firefly luciferase in the assay buffer to a final concentration of 1 µg/mL.

-

Compound Dilutions: Perform serial dilutions of the 10 mM stock of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

-

Assay Procedure:

-

Add 50 µL of the diluted compound or vehicle (assay buffer with equivalent DMSO concentration) to the wells of a white, opaque 96-well plate.

-

Add 25 µL of the luciferase solution to each well.

-

Incubate the plate for 15 minutes at room temperature, protected from light.

-

Initiate the reaction by injecting 25 µL of the luciferin solution into each well using a luminometer's injector.

-

Measure the luminescence signal immediately for 1 second per well.

-

Data Presentation

Table 1: Hypothetical Inhibition of Firefly Luciferase by this compound

| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 1,500,000 | 0 |

| 0.1 | 1,425,000 | 5 |

| 1 | 1,200,000 | 20 |

| 10 | 750,000 | 50 |

| 50 | 225,000 | 85 |

| 100 | 75,000 | 95 |

| IC₅₀ (µM) | 10.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Workflow

Caption: Workflow for the biochemical luciferase inhibition assay.

Application 2: Cell-Based NF-κB Reporter Assay

This protocol describes the use of this compound to study its effect on the NF-κB signaling pathway in a cell-based luciferase reporter assay. The anti-inflammatory potential of benzothiazole derivatives suggests they may modulate this pathway.

Experimental Protocol

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Co-transfect the cells with an NF-κB responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound (0.1 µM to 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.

-

Incubate for 6 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using 50 µL of 1x Passive Lysis Buffer per well.

-

Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

-

Use a dual-luciferase assay system to measure firefly and Renilla luciferase activity sequentially according to the manufacturer's instructions.

-

Data Presentation

Table 2: Hypothetical Effect of this compound on TNF-α-induced NF-κB Activity

| Treatment | Firefly Luc. (RLU) | Renilla Luc. (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition of NF-κB Activity |

| Vehicle (no TNF-α) | 1,000 | 50,000 | 0.02 | N/A |

| Vehicle + TNF-α | 50,000 | 52,000 | 0.96 | 0 |

| 1 µM Cpd + TNF-α | 40,000 | 51,000 | 0.78 | 18.8 |

| 10 µM Cpd + TNF-α | 25,000 | 49,000 | 0.51 | 46.9 |

| 50 µM Cpd + TNF-α | 12,000 | 25,000 | 0.48 | 50.0 |

Note: The data presented is hypothetical. A decrease in Renilla luciferase activity at higher compound concentrations may indicate cytotoxicity.

Table 3: Hypothetical Cytotoxicity Profile in HEK293 Cells

| Compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 98 |

| 10 | 95 |

| 50 | 55 |

| 100 | 20 |

| CC₅₀ (µM) | ~50 |

Note: Cytotoxicity should be assessed in parallel using an independent assay (e.g., MTT or CellTiter-Glo®) to ensure observed luciferase inhibition is not an artifact of cell death.

Signaling Pathway and Experimental Logic

Caption: Simplified NF-κB signaling pathway leading to luciferase expression.

Conclusion

This compound represents a class of compounds that can directly interact with firefly luciferase, a critical consideration for researchers using this reporter system. The protocols outlined here provide a framework for characterizing this interaction and for investigating the compound's potential effects on cellular signaling pathways, such as NF-κB. Due to the potential for direct enzyme inhibition, it is imperative to perform appropriate counter-screens and cytotoxicity assays to validate any findings from cell-based reporter assays. These detailed methodologies and data presentation formats are intended to guide researchers in the rigorous evaluation of this compound and similar compounds in luciferase-based drug discovery and cell biology research.

References

Application Note: Protocol for Antimicrobial Screening of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the comprehensive antimicrobial screening of the synthetic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Benzothiazole derivatives are a significant class of heterocyclic compounds that have been evaluated for a wide range of pharmacological activities, including antimicrobial effects.[1][2] This application note outlines standardized procedures for preliminary screening using the Agar Well Diffusion method, quantitative evaluation of antimicrobial efficacy through the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and a crucial safety assessment using an in-vitro cytotoxicity assay (MTT). The provided workflows, data presentation tables, and logical diagrams are designed to guide researchers in obtaining reliable and reproducible results for the evaluation of this compound's potential as a novel antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[3] The benzothiazole scaffold is a promising starting point for the synthesis of new drugs, with various derivatives showing potential antimicrobial, antifungal, and antitumor activities.[1][4][5][6] The target compound, this compound, belongs to this class. Its structural precursor, 2-amino-6-nitrobenzothiazole, is a common starting material for synthesizing Schiff bases and other derivatives with demonstrated biological activities.[7]

A structured, multi-step screening protocol is essential for evaluating the potential of a new chemical entity. This process typically begins with a qualitative assessment of antimicrobial activity, followed by quantitative determination of the effective concentration, and finally, an evaluation of its toxicity to mammalian cells to assess its therapeutic potential.[8][9] This document provides detailed methodologies for each of these critical stages.

Experimental Protocols

Protocol 1: Agar Well Diffusion for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity of the test compound, indicated by a zone of growth inhibition.[3][9][10]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Agar (MHA) plates

-

Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Positive control (e.g., Neomycin, Gentamicin)

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., at 1 mg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][11]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate by 60 degrees between streaks to ensure uniform coverage.[10]

-

Well Creation: After allowing the plate to dry for a few minutes, aseptically punch wells into the agar using a sterile cork borer.[9][12]

-

Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[3][9]

-

Controls: In separate wells on the same plate, add the positive control antibiotic and a negative control (DMSO, the solvent used to dissolve the compound).[10][13]

-

Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion of the compound into the agar.[14]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10][13]

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters (mm).

Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][15][16][17]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth II (MHB-II, cation-adjusted)

-

Standard bacterial strains

-

Spectrophotometer or plate reader

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB-II to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound's stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.[18] This creates a range of decreasing concentrations of the compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB-II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[18]

-

Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for the sterility control wells.[18]

-

Controls:

-

Growth Control: Wells containing MHB and bacteria, but no test compound.

-

Sterility Control: Wells containing only MHB to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours in a shaking incubator.[17][19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[9][18] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol 3: MTT Assay for In-Vitro Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.[20] Viable cells with active metabolism can convert the MTT tetrazolium salt into a purple formazan product.[21]

Materials:

-

Human cell line (e.g., Hepatocytes, HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Sterile 96-well tissue culture plates

-